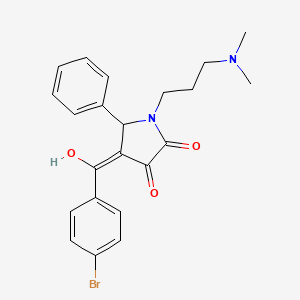
4-(4-bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H23BrN2O3 and its molecular weight is 443.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(4-bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound with a pyrrolidine core structure. Its unique molecular composition, characterized by the presence of a bromobenzoyl moiety, a dimethylamino group, and a hydroxy group, suggests potential biological activities that warrant investigation. This article delves into the biological activity of this compound, exploring its mechanism of action, potential therapeutic applications, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C19H22BrN2O3. The structural features contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antibacterial Activity : Compounds in the pyrrolidine class have shown promise as inhibitors of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. For instance, derivatives have been identified as novel inhibitors against multidrug-resistant strains of bacteria .
- Cytotoxicity : Initial studies suggest varying levels of cytotoxicity among related compounds. While some demonstrate significant antibacterial properties without cytotoxic effects, others may exhibit higher toxicity at certain concentrations .
The mechanism of action for this compound is likely linked to its ability to interact with specific biological targets. For example, the hydroxyl group at position 3 plays a crucial role in recognizing and interacting with PBPs, enhancing the compound's antibacterial efficacy .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one | Chlorine substituent instead of bromine | Similar enzyme inhibition |
| 4-(bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-methyl-1H-pyrrol-2(5H)-one | Methyl instead of phenyl | Potentially lower cytotoxicity |
| 4-(iodobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyldihydropyrrole | Iodine substituent | Enhanced reactivity due to iodine |
Study on Antibacterial Efficacy
A study conducted on pyrrolidine derivatives demonstrated that specific modifications in structure significantly impacted their inhibitory effects against PBPs. For instance, compounds with bulky groups showed enhanced inhibition due to favorable hydrophobic interactions within the active site of the target enzyme .
Cytotoxicity Assessment
Another investigation evaluated the cytotoxic potential of various pyrrolidine derivatives on eukaryotic cell lines. The results indicated that while some compounds exhibited promising antibacterial activity, they also displayed significant cytotoxic effects at higher concentrations. This highlights the necessity for careful optimization when developing these compounds for therapeutic use .
Propiedades
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O3/c1-24(2)13-6-14-25-19(15-7-4-3-5-8-15)18(21(27)22(25)28)20(26)16-9-11-17(23)12-10-16/h3-5,7-12,19,26H,6,13-14H2,1-2H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZOSDAWZXTKBQ-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)Br)\O)/C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













